molecular formula C14H13NO B1361513 N,2-Diphenylacetamide CAS No. 621-06-7

N,2-Diphenylacetamide

Cat. No.: B1361513
CAS No.: 621-06-7
M. Wt: 211.26 g/mol
InChI Key: KYPIASPTMDEDQB-UHFFFAOYSA-N
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Description

Nomenclature and Structural Context within Acetamides

N,2-Diphenylacetamide belongs to the acetamide (B32628) class of organic compounds, which are characterized by an amide functional group derived from acetic acid. ontosight.ai Its unique identity arises from the presence of two phenyl groups attached to the acetamide backbone. ontosight.ai

Systematic IUPAC Naming Conventions for this compound and its Derivatives

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is This compound . nih.gov This name precisely describes the molecular architecture: an acetamide molecule substituted with a phenyl group on the nitrogen atom (N) and another phenyl group at the carbon atom adjacent to the carbonyl group (position 2).

Derivatives of this compound are named by indicating the substituents and their positions on the phenyl rings or the acetamide backbone. For instance, the presence of a chlorine atom on one of the phenyl rings would be denoted with a locant and the prefix "chloro-". Similarly, modifications to the acetamide moiety, such as the introduction of a hydroxyl group, are also systematically named. acdlabs.com

Table 1: Examples of this compound Derivatives and their IUPAC Names

Compound IUPAC Name Key Structural Feature
2-Chloro-N,2-diphenylacetamide 2-Chloro-N,2-diphenylacetamide Chlorine atom at the α-carbon of the acetamide.
N-(1-benzyl-1H-pyrazol-5-yl)-2,2-diphenylacetamide N-(1-benzyl-1H-pyrazol-5-yl)-2,2-diphenylacetamide A substituted pyrazole (B372694) ring attached to the amide nitrogen. vulcanchem.com
2-oxo-N,2-diphenyl-acetamide 2-oxo-N,2-diphenyl-acetamide An additional carbonyl group at the α-carbon. lookchem.com

Structural Elucidation and Key Functional Groups (Amide, Phenyl Moieties)

The structure of this compound is defined by two key functional groups: the amide group (-CONH-) and two phenyl moieties (-C₆H₅). ontosight.ai The amide group is planar and can participate in hydrogen bonding, which significantly influences the compound's physical properties, such as its high boiling point. ontosight.ai

Crystal structure analyses have provided detailed insights into the three-dimensional arrangement of this compound. These studies reveal the dihedral angles between the phenyl rings and the nature of intermolecular interactions, such as hydrogen bonds and π-π stacking, which govern the crystal packing. researchgate.netresearchgate.netsphinxsai.com

Historical Perspectives and Early Academic Investigations of Diphenylacetamides

Early investigations into diphenylacetamides were often part of broader studies on the synthesis and reactivity of amides. The synthesis of N,N-diphenylacetamide, a structural isomer of this compound, was reported in the mid-20th century. researchgate.net Research from that era also explored the chemical transformations of related structures, such as the base-induced rearrangements of α-chloro-α,α-diphenylacetamides, which provided fundamental insights into their chemical behavior. acs.org

The development of analytical techniques like spectroscopy and chromatography allowed for more detailed characterization of these compounds. rsc.org These early studies laid the groundwork for understanding the structure-property relationships of diphenylacetamides and paved the way for their exploration in various fields.

Current Academic Significance and Research Trajectories

In recent years, this compound and its derivatives have emerged as a significant scaffold in medicinal chemistry and materials science. Researchers are actively exploring their potential in various applications.

One major area of research focuses on the biological activities of diphenylacetamides. Studies have shown that derivatives of this compound exhibit a range of pharmacological properties. For example, certain diphenylacetamide derivatives have been investigated as inhibitors of the chemokine receptor CXCR7, which is implicated in diseases like cancer and heart disease. nih.govacs.org Others have shown potential as antimicrobial and anti-inflammatory agents. The herbicidal properties of related compounds like diphenamid (B1670725) have also been a subject of study.

The synthesis of novel diphenylacetamide derivatives with tailored properties is another active research area. nih.govresearchgate.net Scientists are developing new synthetic methodologies to create libraries of these compounds for high-throughput screening and drug discovery programs. rsc.org

Furthermore, computational studies, including density functional theory (DFT) calculations, are being employed to understand the electronic structure, reactivity, and fragmentation patterns of N,2-diphenylacetamides. researchgate.netnih.gov These theoretical investigations complement experimental findings and provide valuable insights for designing new molecules with desired characteristics.

Scope and Objectives of Research on this compound

The primary objectives of current research on this compound and its analogs are multifaceted and include:

Drug Discovery and Development: The core structure of this compound serves as a template for designing new therapeutic agents. Research aims to synthesize and evaluate novel derivatives for their efficacy against various diseases, including cancer, inflammatory disorders, and infectious diseases. nih.gov

Understanding Structure-Activity Relationships (SAR): A key goal is to elucidate how modifications to the this compound scaffold influence its biological activity. This involves systematic changes to the molecule's structure and assessing the impact on its pharmacological profile. researchgate.nettandfonline.com

Development of New Synthetic Methods: Researchers are continuously seeking more efficient, selective, and environmentally friendly methods for synthesizing this compound and its derivatives. rsc.org

Investigation of Physicochemical Properties: A thorough understanding of properties like lipophilicity, solubility, and crystal packing is crucial for developing these compounds into useful products. cymitquimica.comresearchgate.net

Table 2: Key Research Areas and Objectives for this compound

Research AreaKey Objectives
Medicinal Chemistry - Design and synthesis of novel bioactive derivatives. - Evaluation of pharmacological activity (e.g., anticancer, anti-inflammatory). - Elucidation of mechanisms of action.
Agrochemicals - Investigation of herbicidal and pesticidal properties.
Materials Science - Exploration of properties for applications in polymers and other materials.
Analytical & Physical Chemistry - Detailed structural characterization using techniques like X-ray crystallography and NMR. researchgate.netrsc.org - Computational modeling to predict properties and reactivity. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,2-diphenylacetamide
Source PubChem
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InChI

InChI=1S/C14H13NO/c16-14(11-12-7-3-1-4-8-12)15-13-9-5-2-6-10-13/h1-10H,11H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYPIASPTMDEDQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00280002
Record name N,2-Diphenylacetamide
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Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

621-06-7
Record name 621-06-7
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Record name N,2-Diphenylacetamide
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Record name N,2-Diphenylacetamide
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Synthetic Methodologies and Reaction Pathways of N,2 Diphenylacetamide

Classical Synthetic Routes to N,2-Diphenylacetamide

The traditional synthesis of this compound primarily relies on the formation of an amide bond between a phenylamine (aniline) derivative and a phenylacetic acid derivative. These methods are well-established and widely used due to their reliability and straightforward nature.

Reaction of Phenylamine with Phenylacetic Acid or Derivatives (e.g., Phenylacetyl Chloride)

The most direct and common method for synthesizing this compound is the acylation of phenylamine (aniline) with phenylacetyl chloride. This reaction is a classic example of nucleophilic acyl substitution, where the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acid chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Alternatively, direct amidation between phenylamine and phenylacetic acid can be achieved, though this generally requires a catalyst or activating agent to facilitate the removal of water. researchgate.netrsc.org Reagents like dicyclohexylcarbodiimide (DCC) or other coupling agents are often employed. However, the use of the more reactive phenylacetyl chloride is often preferred for its higher yields and faster reaction rates at lower temperatures. youtube.com

A typical procedure involves dissolving aniline in a suitable solvent and adding phenylacetyl chloride, often in the presence of a base like triethylamine or pyridine. The reaction is usually exothermic and proceeds readily to form the desired amide. rsc.org

Table 1: Comparison of Classical Amidation Methods for this compound Synthesis

ReactantsReagent/CatalystConditionsYieldReference
Phenylamine, Phenylacetyl ChlorideBase (e.g., Triethylamine)Room TemperatureHigh youtube.com
Phenylamine, Phenylacetic AcidCoupling Agent (e.g., DCC)VariesGood to Excellent researchgate.net
Phenylamine, Phenylacetic AcidTiCp₂Cl₂ CatalystHeatGood to Excellent researchgate.net

Chloroacetylation Reactions (e.g., Diphenylamine with Chloroacetyl Chloride)

The chloroacetylation of amines is a common method for producing α-chloro amides. researchgate.net When diphenylamine is reacted with chloroacetyl chloride, the resulting product is 2-chloro-N,N-diphenylacetamide, not this compound. nih.govnih.gov This reaction involves the acylation of the secondary amine, diphenylamine, where both phenyl groups are attached to the nitrogen atom. The procedure typically involves refluxing diphenylamine and chloroacetyl chloride in a solvent like toluene. nih.govnih.gov

It is crucial to distinguish the product of this reaction, 2-chloro-N,N-diphenylacetamide, from its isomer, this compound. The former is a valuable intermediate for synthesizing other compounds, such as N-phenyl-indolin-2-one. nih.gov

To synthesize an N-phenyl-2-chloroacetamide, which is a structural isomer of the product from the diphenylamine reaction, one would typically start with aniline and chloroacetyl chloride. nih.govprepchem.comsphinxsai.com This highlights the importance of selecting the correct starting materials to achieve the desired substitution pattern on the final amide product.

Novel and Optimized Synthetic Procedures for this compound and its Derivatives

Recent advancements in synthetic chemistry have led to the development of more efficient, environmentally friendly, and versatile methods for synthesizing amides and their derivatives. These include processes that utilize this compound as a building block and optimized procedures for its formation.

Michael Addition Processes for Piperidone Compounds utilizing this compound

This compound can serve as a nucleophile in Michael addition reactions, a key step in the synthesis of various heterocyclic compounds. Specifically, the nitrogen atom of the amide can participate in the formation of piperidone rings, which are important structural motifs in many biologically active molecules. rsc.orgntu.edu.sgasianpubs.org

The aza-Michael addition, where a nitrogen nucleophile adds to an α,β-unsaturated carbonyl compound, is a powerful tool for constructing nitrogen-containing rings. ntu.edu.sg In this context, derivatives of this compound can be designed to undergo intramolecular aza-Michael additions to form piperidines and related structures. rsc.org These reactions are often catalyzed by a base and are pivotal in the synthesis of complex alkaloids and pharmaceutical agents. asianpubs.org

Table 2: Examples of Michael Addition Applications in Heterocyclic Synthesis

Reaction TypeReactantsProduct ClassSignificanceReference
Double Michael AdditionPrimary amine, Dienone4-PiperidoneSynthesis of opioid analgesics dtic.mil
Intramolecular aza-MichaelN-substituted α,β-unsaturated esterPiperidines, PyrrolidinesCore structures in natural products rsc.orgntu.edu.sg

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and reduce waste. youtube.comresearchgate.net This technology can be effectively applied to the synthesis of this compound and its derivatives, often leading to significantly shorter reaction times compared to conventional heating methods. nih.govnih.govmdpi.com

The synthesis of various acetamides, including N-aryl amides, has been shown to be highly efficient under microwave irradiation. nih.gov For instance, the reaction of anilines with chloroacetyl chloride, a pathway related to the synthesis of this compound precursors, can be completed in minutes with high yields. researchgate.net The use of microwave energy promotes rapid and uniform heating of the reaction mixture, which can enhance the rate of amide bond formation. youtube.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Amide Synthesis

SynthesisReaction TimeYieldConditionsReference
Conventional Synthesis of 2-Chloro-N-p-tolylacetamide5-6 hoursModerateConventional Heating researchgate.net
Microwave-Assisted Synthesis of 2-Chloro-N-p-tolylacetamide5-10 minutes50-80%Microwave Irradiation researchgate.net
Microwave-Assisted Mannich Base Synthesis15-30 minutesQuantitativeNon-catalyzed, 120°C mdpi.com

One-Pot Tandem Transformations (e.g., Carbene Carbonylation Reactions with Amines)

One-pot synthesis and tandem reactions represent a highly efficient and atom-economical approach in modern organic synthesis. rsc.orgnih.govrsc.org These strategies involve the sequential formation of multiple chemical bonds in a single reaction vessel, avoiding the need for isolation and purification of intermediates.

While specific examples of carbene carbonylation with amines to directly form this compound are specialized, related one-pot methodologies for amide synthesis are increasingly common. For example, methods involving the in-situ generation of reactive intermediates that are then trapped by an amine are well-documented. researchgate.net These advanced synthetic routes offer significant advantages in terms of efficiency and sustainability for the preparation of complex amides and related structures.

Synthesis of 2-Hydrazino-N,N-Diphenylacetamide from 2-chloro-N,N-diphenylacetamide

The synthesis of 2-Hydrazino-N,N-Diphenylacetamide is achieved through the nucleophilic substitution of chlorine from 2-chloro-N,N-diphenylacetamide. nih.gov The process begins with the preparation of the chloro-intermediate itself. Diphenylamine is dissolved in toluene, to which chloroacetyl chloride is added. The mixture is refluxed for four hours. After reflux, the product is precipitated by pouring the mixture into crushed ice, filtered, and recrystallized from ethanol. nih.gov

With the precursor 2-chloro-N,N-diphenylacetamide in hand, the hydrazino derivative is synthesized. The chloro-compound is stirred in methanol, and hydrazine hydrate is added. This reaction mixture is then refluxed for 48 hours. Following reflux, the solution is refrigerated overnight to facilitate product crystallization. The resulting solid, 2-Hydrazino-N,N-Diphenylacetamide, is filtered and recrystallized with ethanol, yielding a product with a melting point of 60-65°C. nih.gov This hydrazino derivative serves as a key intermediate for synthesizing a further array of compounds, such as by reacting it with various aromatic aldehydes. nih.gov

Parameter Value Reference
Starting Material 2-chloro-N,N-diphenylacetamide nih.gov
Reagent Hydrazine hydrate nih.gov
Solvent Methanol nih.gov
Reaction Time 48 hours (reflux) nih.gov
Yield 88% nih.gov
Melting Point 60-65°C nih.gov

Preparation of 2-Substituted Amino-N,N-Diphenylacetamides

A general method for preparing 2-substituted amino-N,N-diphenylacetamides involves a two-step process starting from diphenylamine. csic.es First, 2-chloro-N,N-diphenylacetamide is synthesized by reacting diphenylamine and triethylamine (Et3N) in dichloromethane (CH2Cl2), followed by the addition of 2-chloroacetyl chloride. csic.es

This chlorinated intermediate is then used to introduce various amino groups. The 2-chloro-N,N-diphenylacetamide is reacted with an appropriate amine to yield the final 2-substituted amino-N,N-diphenylacetamide derivative. This straightforward nucleophilic substitution allows for the creation of a diverse library of compounds by varying the amine used in the second step. csic.es

Synthesis of N-[2-(substituted phenyl)-4-oxo-1,3-thiazolidin-3-yl]-2-hydroxy-2,2-diphenylacetamide derivatives

The synthesis of complex thiazolidinone derivatives attached to an acetamide (B32628) framework involves a cyclocondensation reaction. acgpubs.org The general approach starts with a hydrazide precursor, in this case, a 2-hydroxy-2-phenyl-N'-[(substitutedphenyl)methylene]acetohydrazide. This intermediate is then reacted with either mercaptoethanoic acid or 2-mercaptopropanoic acid. acgpubs.org

This reaction leads to the formation of the 4-oxo-1,3-thiazolidine ring. The resulting products are N-[2-(substituted phenyl)-4-oxo-1,3-thiazolidin-3-yl]-2-hydroxy-2-phenylacetamide derivatives. The specific substituents on the phenyl ring of the thiazolidinone moiety can be varied based on the initial choice of the substituted acetohydrazide. acgpubs.org For example, the synthesis of N-[2-(4-Methoxyphenyl)-4-oxo-1,3-thiazolidin-3-yl]-2-hydroxy-2-phenylacetamide resulted in a 13% yield with a melting point of 174°C. acgpubs.org

Mechanistic Investigations of this compound Formation and Transformation

Understanding the behavior of this compound derivatives under analytical conditions, such as mass spectrometry, provides insight into their fundamental chemical properties.

Studies on Radical Anion Formation from Deprotonated this compound Derivatives in Mass Spectrometry

Mechanistic studies on the fragmentation of deprotonated this compound derivatives using electrospray ionization tandem mass spectrometry (ESI-MS/MS) have revealed characteristic fragmentation pathways. nih.gov In collision-induced dissociation (CID) experiments, the deprotonated molecules primarily generate four types of product ions: a benzyl (B1604629) anion, an aniline anion, a phenyl-ethenone anion, and an isocyanato-benzene anion, each bearing the respective substituents from the parent molecule. nih.gov

The formation of the benzyl and aniline anions occurs through direct decomposition of the parent ion. However, the generation of the phenyl-ethenone and isocyanato-benzene anions is proposed to occur through a more complex mechanism involving an ion-neutral complex. nih.gov

Parent Ion Major Fragment Ions Formation Pathway Reference
Deprotonated this compoundBenzyl anionDirect Decomposition nih.gov
Aniline anionDirect Decomposition nih.gov
Phenyl-ethenone anionIon-Neutral Complex nih.gov
Isocyanato-benzene anionIon-Neutral Complex nih.gov

Single Electron Transfer (SET) Mechanisms in Fragmentation Pathways

The fragmentation mechanism leading to the phenyl-ethenone and isocyanato-benzene anions is understood to proceed via an ion-neutral complex formed after the initial cleavage. nih.gov Within this complex, a proton transfer event occurs, which is a key step in the formation of these specific product ions. The relative intensities of these two competitive product ions show a strong correlation with the electronic properties (substituent constants) of the groups on the phenyl rings. This substituent effect provides evidence for the proposed ion-neutral complex mechanism, which is a hallmark of gas-phase reactions that can involve single electron transfer (SET) processes during the formation and dissociation of the complex. The mechanism was further substantiated through deuterium-labeling experiments and theoretical calculations. nih.gov

Thermodynamic and Kinetic Considerations in Reaction Pathways

The proposed fragmentation mechanism is supported by theoretical calculations using density functional theory (DFT) at the B3LYP/6-31G++(d,p) level. nih.gov These calculations help to elucidate the energetic landscape of the reaction, providing insight into the thermodynamic stability of the intermediates and products, as well as the kinetic barriers (activation energies) for the different fragmentation pathways. The correlation between the product ion intensities and substituent constants suggests that the reaction is governed by both kinetic and thermodynamic factors. The electronic nature of the substituents influences the stability of the transition states and the ion-neutral complex, thereby directing the fragmentation towards either the phenyl-ethenone or the isocyanato-benzene anion, reflecting the thermodynamic favorability of the respective pathways. nih.gov

Synthesis of Advanced Derivatives and Analogs of this compound for Specific Research Goals

The strategic synthesis of advanced derivatives of this compound is a cornerstone of modern medicinal and agricultural chemistry. By systematically altering the chemical structure, researchers can enhance potency, selectivity, and pharmacokinetic properties to meet specific research objectives.

N,N-Dimethyl-2,2-diphenylacetamide (Diphenamid) Derivatives

While specific research on the synthesis of a wide range of N,N-Dimethyl-2,2-diphenylacetamide (Diphenamid) derivatives is not extensively detailed in readily available literature, the foundational synthesis of Diphenamid (B1670725) itself provides a basis for potential modifications. The herbicidal activity of Diphenamid, which acts by inhibiting acetyl-CoA carboxylase, has spurred interest in creating analogs to explore and potentially enhance its weed management capabilities medchemexpress.com.

The general approach to synthesizing such analogs would likely follow established amide formation reactions, starting from a modified diphenylacetic acid precursor or by modifying the amine component. The herbicidal activity of these novel compounds would then be evaluated against a panel of weed species to establish a structure-activity relationship.

N,N-Diphenylacetamide Derivatives for Agrochemical and Pharmaceutical Research

The N,N-diphenylacetamide core has been a fruitful starting point for the development of compounds with diverse biological activities, extending beyond herbicidal action into the pharmaceutical realm.

In the pursuit of new agrochemicals , researchers have synthesized novel diphenylamine derivatives with fungicidal properties. By designing and synthesizing compounds with specific substitutions on the phenyl rings, significant fungicidal activities have been observed against various plant pathogens nih.gov. For example, compounds with substitutions at the 2,4,6-positions or 2,4,5-positions of one of the phenyl rings have demonstrated excellent fungicidal efficacy nih.gov.

From a pharmaceutical perspective, the synthesis of N,N-diphenylacetamide derivatives has yielded promising candidates for treating a range of diseases. A common synthetic starting point is the chloroacetylation of diphenylamine to produce 2-chloro-N,N-diphenylacetamide nih.govnih.govorientjchem.org. This intermediate serves as a versatile building block for further modifications.

For instance, an array of 2-hydrazinyl-N,N-diphenylacetamide derivatives has been synthesized and has shown significant antimicrobial and antifungal activity nih.govnih.govcsic.es. The synthetic pathway involves the reaction of 2-chloro-N,N-diphenylacetamide with hydrazine hydrate, followed by condensation with various aromatic aldehydes nih.govcsic.es.

Furthermore, N,N-diphenylacetamide derivatives have been investigated as potential antiviral agents. In the search for Ebola virus entry inhibitors, a series of N',N'-diphenylacetohydrazide derivatives were synthesized, demonstrating that modifications of the N,N-diphenylacetamide scaffold can lead to potent antiviral compounds csic.es. The synthetic approach involved reacting N',N'-diphenylhydrazine hydrochloride with 2-chloroacetyl chloride, followed by the introduction of diverse lateral chains csic.es.

The following table summarizes the synthesis of some N,N-Diphenylacetamide derivatives and their targeted research applications:

Derivative ClassSynthetic PrecursorKey ReactionTarget Application
2-Hydrazinyl-N,N-diphenylacetamides2-Chloro-N,N-diphenylacetamideReaction with hydrazine hydrate and aromatic aldehydesAntimicrobial/Antifungal nih.govcsic.es
N'-PhenylacetohydrazidesN',N'-Diphenylhydrazine hydrochlorideReaction with 2-chloroacetyl chlorideAntiviral (Ebola) csic.es
Substituted DiphenylaminesDiphenylamineVarious substitution reactionsFungicidal nih.gov
2-Chloro-N,N-diphenylacetamide Conjugates2-Chloro-N,N-diphenylacetamideConjugation with various benzaldehydesAnalgesic orientjchem.org

Derivatives with Modified Phenyl or Acyl Moieties for Structure-Activity Relationship Studies

The systematic modification of the phenyl and acyl moieties of the this compound structure is a critical strategy for elucidating structure-activity relationships (SAR). These studies provide valuable insights into the chemical features essential for biological activity and guide the design of more potent and selective compounds.

Phenyl Moiety Modifications:

Alterations to the phenyl rings on the nitrogen atom and the acetyl group have been shown to significantly impact the biological profile of this compound derivatives.

In the context of pharmaceutical research , the substitution pattern on the N-phenyl rings plays a crucial role in determining the affinity and selectivity for specific biological targets. For example, in a series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives investigated as sigma1 receptor ligands, substitutions on the phenylacetamide aromatic ring were found to strongly influence binding affinity nih.govnih.gov. Halogen substitutions, for instance, generally maintained or slightly decreased affinity for sigma1 receptors while sometimes increasing affinity for sigma2 receptors nih.gov. The position of the substituent was also critical, with 3-substituted compounds often showing higher affinity than their 2- or 4-substituted counterparts nih.gov.

Similarly, in the development of anticancer agents, the introduction of specific substituents on the N-phenyl ring of 2-(4-fluorophenyl)-N-phenylacetamide derivatives was found to be a key determinant of cytotoxicity. Derivatives bearing a nitro moiety demonstrated higher cytotoxic effects against certain cancer cell lines compared to those with a methoxy group nih.gov.

The following table highlights the impact of phenyl moiety modifications on the biological activity of this compound derivatives:

ModificationDerivative ClassEffect on Biological Activity
Halogen substitution on N-phenyl ringN-(1-benzylpiperidin-4-yl)phenylacetamidesModulated affinity and selectivity for sigma1/sigma2 receptors nih.govnih.gov
Nitro substitution on N-phenyl ring2-(4-Fluorophenyl)-N-phenylacetamidesIncreased cytotoxic activity against cancer cells nih.gov
Methoxy substitution on N-phenyl ring2-(4-Fluorophenyl)-N-phenylacetamidesLower cytotoxic activity compared to nitro-substituted analogs nih.gov

Acyl Moiety Modifications:

Modifications to the acyl portion of the this compound molecule have also been explored to understand its role in biological activity. This can involve altering the length of the acyl chain, introducing branching, or incorporating different functional groups.

For instance, in the development of anticonvulsant drugs, a quantitative structure-activity relationship (QSAR) study of α-substituted acetamido-N-benzylacetamide derivatives revealed that modifications to the α-substituent on the acyl chain significantly affected anticonvulsant activity. The study suggested that removing hydrogen bond donors in the α-substituent could be compatible with increased activity researchgate.net.

Furthermore, research into N-acylphenylacetamides for their effects on the central nervous system has involved the synthesis of N-acyl-β-ketoamides. This modification of the acyl group led to compounds with pronounced nootropic activity pharmjournal.ru. The synthesis involved the interaction of N-acylphenylacetamides with carboxylic acid anhydrides pharmjournal.ru.

These examples underscore the importance of a systematic and rational approach to the synthesis of this compound derivatives. By carefully designing and executing synthetic strategies to modify the core scaffold, researchers can continue to unlock the potential of this versatile class of compounds for a wide range of applications in agriculture and medicine.

Advanced Spectroscopic and Structural Characterization of N,2 Diphenylacetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For N,2-Diphenylacetamide, ¹H and ¹³C NMR spectra, along with two-dimensional techniques, offer a comprehensive view of its structure.

¹H NMR Spectral Analysis

The proton NMR spectrum of this compound provides information on the chemical environment, connectivity, and number of different types of protons. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard, tetramethylsilane (B1202638) (TMS).

In a chloroform-d (B32938) (CDCl₃) solvent, the spectrum displays several key signals. nih.govresearchgate.net A singlet appears for the two methylene (B1212753) protons (CH₂) adjacent to the carbonyl group and the phenyl ring, typically observed around δ 3.62-3.70 ppm. nih.govresearchgate.net The ten protons on the two phenyl rings produce a complex series of multiplets in the aromatic region, generally between δ 7.21 and 7.49 ppm. nih.gov The proton on the para position of the N-phenyl ring typically appears as a triplet at approximately δ 7.09 ppm (J = 7.4 Hz). nih.gov The amide proton (NH) gives rise to a broad singlet, which is observed around δ 7.63-7.83 ppm in CDCl₃. nih.govresearchgate.net The broadness of this peak is characteristic of amide N-H protons, which can undergo chemical exchange.

When the spectrum is recorded in a different solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), the chemical shifts can vary due to solvent effects. For instance, in DMSO-d₆, the amide proton signal shifts significantly downfield to around δ 10.22 ppm, appearing as a broad singlet. unibo.it The methylene protons are observed at δ 3.65 ppm (singlet), while the aromatic protons appear in a multiplet between δ 7.20 and 7.36 ppm, with a distinct doublet for the ortho protons of the N-phenyl ring at δ 7.59-7.62 ppm and a triplet for the para proton at δ 7.00-7.05 ppm. unibo.it

Table 1: ¹H NMR Chemical Shift Data for this compound

Proton AssignmentChemical Shift (δ, ppm) in CDCl₃Multiplicity & Coupling Constant (J, Hz)IntegrationChemical Shift (δ, ppm) in DMSO-d₆Multiplicity & Coupling Constant (J, Hz)Integration
-C(=O)NH-~7.63 nih.govBroad Singlet1H10.22 unibo.itBroad Singlet1H
Aromatic C-H7.21 - 7.49 nih.govMultiplet9H*7.20 - 7.36 unibo.itMultiplet7H
Aromatic C-H (N-Ph, ortho)7.42 - 7.49 nih.govMultiplet7.59 - 7.62 unibo.itDoublet, J = 5.52H
Aromatic C-H (N-Ph, para)7.09 nih.govTriplet, J = 7.41H7.00 - 7.05 unibo.itTriplet, J = 7.381H
-CH₂-3.70 nih.govSinglet2H3.65 unibo.itSinglet2H

Note: The multiplet between 7.21-7.49 ppm in CDCl₃ integrates to a total of 9 protons, encompassing protons from both phenyl rings not otherwise specified.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. In the spectrum of this compound recorded in CDCl₃, distinct signals are observed for the carbonyl, methylene, and aromatic carbons. nih.gov

The carbonyl carbon (C=O) of the amide group is characteristically deshielded and appears at approximately δ 169.4 ppm. nih.gov The methylene carbon (-CH₂-) gives a signal further upfield at δ 44.7 ppm. nih.gov The twelve carbons of the two phenyl rings resonate in the aromatic region of the spectrum, typically between δ 120.0 and 137.8 ppm. The signals can be assigned as follows: the quaternary carbon of the benzyl (B1604629) group at δ 134.6 ppm and the quaternary carbon of the N-phenyl group at δ 137.8 ppm. nih.gov The remaining aromatic carbons appear as signals at δ 129.5, 129.1, 128.9, 127.6, 124.4, and 120.0 ppm, corresponding to the various CH groups on both rings. nih.gov

Table 2: ¹³C NMR Chemical Shift Data for this compound in CDCl₃

Carbon AssignmentChemical Shift (δ, ppm) nih.gov
-C=O169.4
Quaternary C (N-Phenyl)137.8
Quaternary C (Benzyl)134.6
Aromatic CH129.5
Aromatic CH129.1
Aromatic CH128.9
Aromatic CH127.6
Aromatic CH124.4
Aromatic CH120.0
-CH₂-44.7

Two-Dimensional NMR Techniques (e.g., HSQC, APT)

While specific experimental 2D NMR spectra for this compound are not widely available in the surveyed literature, the utility of these techniques can be inferred from the 1D data. A Heteronuclear Single Quantum Coherence (HSQC) experiment would be used to correlate the proton signals with their directly attached carbon atoms.

Based on the established ¹H and ¹³C assignments, an HSQC spectrum would be expected to show a cross-peak correlating the methylene proton signal (δ ~3.70 ppm) with the methylene carbon signal (δ 44.7 ppm). Similarly, cross-peaks would appear connecting the various aromatic proton signals (δ 7.09-7.49 ppm) to their corresponding aromatic carbon signals (δ 120.0-129.5 ppm). The quaternary carbons and the carbonyl carbon would be absent from the HSQC spectrum as they have no attached protons. This technique is invaluable for confirming the assignments made from separate 1D spectra. An Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiment would help differentiate the carbon signals, showing CH and CH₃ signals pointing in one direction and CH₂ signals in the opposite direction, while quaternary carbons would be absent. This would confirm the CH₂ signal at 44.7 ppm and the various CH signals in the aromatic region.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including FTIR and Raman, are essential for identifying the functional groups within a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound shows characteristic absorption bands that confirm the presence of the secondary amide and phenyl functional groups.

A strong, sharp absorption band corresponding to the N-H stretching vibration is observed in the region of 3254-3286 cm⁻¹. dtu.dkacs.org The carbonyl (C=O) stretching vibration, known as the Amide I band, gives rise to a very strong and prominent absorption at approximately 1655 cm⁻¹. dtu.dkacs.org Another key feature of secondary amides is the N-H bending vibration, or Amide II band, which is observed around 1547 cm⁻¹. dtu.dk

The aromatic rings contribute several bands. The C-H stretching vibrations of the phenyl groups are seen as a group of weaker bands above 3000 cm⁻¹, typically around 3025-3061 cm⁻¹. acs.org Aromatic C=C in-ring stretching vibrations appear as medium to strong bands in the 1442-1599 cm⁻¹ region. dtu.dk Finally, strong bands in the fingerprint region, particularly between 692 cm⁻¹ and 751 cm⁻¹, are indicative of C-H out-of-plane bending for monosubstituted benzene (B151609) rings. dtu.dk

Table 3: Key FTIR Absorption Bands for this compound

Frequency (cm⁻¹)Vibrational ModeFunctional Group
3254 - 3286 dtu.dkacs.orgN-H StretchSecondary Amide
3025 - 3061 acs.orgC-H StretchAromatic
1655 dtu.dkacs.orgC=O Stretch (Amide I)Secondary Amide
1599 dtu.dkC=C StretchAromatic
1547 dtu.dkN-H Bend (Amide II)Secondary Amide
1495 dtu.dkC=C StretchAromatic
751 dtu.dkC-H Out-of-plane BendAromatic
692 dtu.dkC-H Out-of-plane BendAromatic

Raman Spectroscopy for Vibrational Mode Analysis

While detailed experimental Raman spectra for this compound are not extensively reported in the literature, the expected active modes can be predicted. nih.gov Raman spectroscopy is complementary to IR spectroscopy and is particularly sensitive to vibrations that cause a change in the polarizability of a bond.

For this compound, strong Raman signals would be expected for the symmetric vibrations of the non-polar C=C bonds within the two phenyl rings. The aromatic ring breathing modes, which involve the symmetric expansion and contraction of the rings, typically give rise to intense Raman bands. The C-C stretching of the bonds connecting the rings to the acetamide (B32628) core would also be Raman active. While the C=O stretch is visible in both IR and Raman, it is typically weaker in Raman spectra compared to its IR absorption. In contrast, vibrations of more symmetric, less polar bonds, which may be weak or absent in the IR spectrum, often produce strong signals in the Raman spectrum, providing complementary structural information.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. The following sections detail the characterization of this compound using different ionization and analysis methods.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for Fragmentation Analysis

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for producing intact molecular ions from thermolabile and high-molecular-weight compounds. In the positive ion mode, ESI typically generates protonated molecules, denoted as [M+H]⁺. Tandem mass spectrometry (MS/MS) is then employed to induce fragmentation of these precursor ions, providing valuable structural information.

For this compound, the protonated molecule [M+H]⁺ would be the precursor ion for MS/MS analysis. While specific experimental ESI-MS/MS fragmentation data for this compound is not widely available in the reviewed literature, the fragmentation pathways can be predicted based on the general principles of amide fragmentation. The amide bond is a common site of cleavage. Fragmentation of the [M+H]⁺ ion of this compound could be initiated by cleavage of the C-N bond or the C-C bond adjacent to the carbonyl group. Common fragmentation patterns for amides include the loss of the amine group and rearrangements such as the McLafferty rearrangement, if the alkyl chain is long enough. For this compound, key fragment ions would likely arise from the cleavage of the amide bond, leading to the formation of the acylium ion and the anilinium ion.

Predicted collision cross-section (CCS) data for various adducts of this compound provide theoretical insights into the ion's shape and size in the gas phase. These predictions can be a useful tool in the absence of experimental fragmentation spectra.

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 212.10700 146.4
[M+Na]⁺ 234.08894 152.3
[M-H]⁻ 210.09244 152.8
[M+NH₄]⁺ 229.13354 164.3
[M+K]⁺ 250.06288 148.7
[M+H-H₂O]⁺ 194.09698 138.9
[M+HCOO]⁻ 256.09792 171.3
[M+CH₃COO]⁻ 270.11357 188.3
[M+Na-2H]⁻ 232.07439 153.7
[M]⁺ 211.09917 144.8
[M]⁻ 211.10027 144.8

m/z: mass to charge ratio of the adduct. Data is predicted.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In GC-MS, the sample is vaporized and separated into its components in a chromatographic column before being ionized and detected by the mass spectrometer. The ionization method is typically electron ionization (EI), which is a hard ionization technique that causes extensive fragmentation.

The mass spectrum of this compound obtained by GC-MS reveals a characteristic fragmentation pattern. Data available from the NIST Mass Spectrometry Data Center indicates the most significant fragments. nih.gov The primary fragmentation process for N-aryl substituted 2-phenylacetamides under electron ionization is often the loss of a hydrogen atom from the aromatic ring of the molecular ion. wikipedia.org Another common fragmentation pathway for amides is the cleavage of the bond alpha to the carbonyl group. wikipedia.org

While a specific retention time for this compound is dependent on the GC conditions (e.g., column type, temperature program, carrier gas flow rate), its elution characteristics would be determined by its volatility and interactions with the stationary phase.

Table 2: Prominent Ions in the GC-MS Spectrum of this compound

m/z Relative Abundance
93 Top Peak
211 2nd Highest
91 3rd Highest

Data from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center. nih.gov

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Fast Atom Bombardment (FAB) is a soft ionization technique used for analyzing non-volatile and thermally labile compounds. In FAB-MS, the sample is mixed with a non-volatile liquid matrix, such as glycerol, and bombarded with a high-energy beam of neutral atoms (e.g., argon or xenon). This process causes the analyte molecules to be sputtered into the gas phase and ionized, typically forming protonated molecules [M+H]⁺. miamioh.edumdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a substance. This absorption is due to electronic transitions within the molecule and provides information about the electronic structure and the presence of chromophores.

UV-Vis-NIR Spectral Studies for Optical Properties

The UV-Vis spectrum of a compound can reveal important optical properties. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule. For this compound, the presence of two phenyl rings and the amide group constitutes a chromophoric system. The phenyl groups are expected to exhibit characteristic π → π* transitions. The amide group also has a π → π* transition at a shorter wavelength and a weaker n → π* transition at a longer wavelength.

While a specific UV-Vis spectrum for this compound is referenced in databases such as SpectraBase, the detailed spectral data, including the λmax values, are not publicly available in the reviewed sources. nih.govnih.gov Generally, for aromatic amides, the absorption bands of the benzene ring are observed, often with a bathochromic (red) shift and an increase in intensity due to the substitution. The conjugation between the phenyl rings and the amide group would influence the energy of the electronic transitions and thus the position of the absorption maxima.

Photoluminescence Studies for Optical Emission Bands

Photoluminescence is the emission of light from a substance after it has absorbed photons. This phenomenon includes fluorescence and phosphorescence. For a molecule to be photoluminescent, it must have a structure that allows for efficient radiative decay from an excited electronic state back to the ground state.

There is no specific information available in the reviewed scientific literature regarding the photoluminescence properties or optical emission bands of this compound. This suggests that either the compound is not significantly luminescent, or its emissive properties have not been a focus of research. The potential for luminescence would depend on the rigidity of the molecular structure and the nature of its excited states.

X-ray Diffraction (XRD) Analysis

Powder X-ray Diffraction (PXRD) for Crystallographic Parameters

Specific Powder X-ray Diffraction data, including crystallographic parameters such as lattice constants and space group, for this compound are not available in the reviewed literature.

Single Crystal X-ray Diffraction for Molecular and Crystal Structure Elucidation

Detailed reports from single crystal X-ray diffraction studies, which would provide definitive information on the molecular geometry, bond lengths, bond angles, and crystal packing of this compound, have not been identified.

Computational Chemistry and Molecular Modeling of N,2 Diphenylacetamide

Density Functional Theory (DFT) Studies

Density Functional Theory is a cornerstone of computational chemistry, used to investigate the electronic structure of many-body systems. It is frequently employed to predict the molecular geometry, electronic properties, and spectroscopic features of molecules like N,2-diphenylacetamide.

Geometry Optimization and Electronic Structure Calculations

Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. For this compound, this process would involve calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located.

As mentioned, the geometry of this compound has been optimized using the B3LYP functional with the 6-31G* basis set for molecular parametrization databases. researchgate.netnih.gov This level of theory is widely used as it provides a good balance between accuracy and computational cost for organic molecules. The optimization would yield key structural parameters such as:

Bond Lengths: The distances between bonded atoms (e.g., C=O, N-C, C-C, C-H).

Bond Angles: The angles formed by three connected atoms (e.g., O=C-N, C-N-C).

Following optimization, the electronic structure, which describes the distribution and energy of electrons within the molecule, is determined.

Calculation of Molecular Dipole Moment and Spectroscopic Properties

The molecular dipole moment is a measure of the net polarity of a molecule, resulting from the non-uniform distribution of electron density. DFT calculations can predict the magnitude and direction of this dipole moment based on the optimized geometry and calculated charge distribution. This property is crucial for understanding intermolecular interactions. While specific calculated values for this compound are not published in the surveyed literature, the methodology is standard following a geometry optimization.

HOMO-LUMO Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory.

HOMO: The outermost orbital containing electrons, which acts as an electron donor.

LUMO: The innermost orbital devoid of electrons, which acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. Although this analysis is a standard output of DFT calculations, specific energy values and the energy gap for this compound are not available in the reviewed literature.

Prediction of Harmonic Vibration Frequencies

Theoretical vibrational analysis can be performed on the optimized geometry of a molecule to predict its infrared (IR) and Raman spectra. This calculation determines the frequencies of the normal modes of vibration, which correspond to the stretching, bending, and torsional motions of the atoms. These calculated harmonic frequencies are often systematically scaled to better match experimental data, accounting for anharmonicity and other theoretical approximations.

Experimental IR data for this compound notes characteristic absorption bands (νmax) at 3254 cm⁻¹ (N–H stretch), 3135, 3061, 3025 cm⁻¹ (C–H stretch), and 1655 cm⁻¹ (C=O stretch). acs.org A theoretical DFT frequency calculation would aim to reproduce these values and assign the specific atomic motions corresponding to each vibrational mode. However, a published theoretical vibrational analysis for this compound could not be located.

Theoretical Calculations of Isotropic Chemical Shifts (NMR)

Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within DFT, can predict the nuclear magnetic resonance (NMR) chemical shifts (δ) of a molecule. These calculations provide theoretical support for the assignment of experimental NMR spectra. The calculation provides isotropic shielding values for each nucleus, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

While experimental ¹H NMR data for this compound is available, published theoretical calculations to complement this data were not found in the searched literature. acs.org

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This method is essential in drug discovery for screening potential drug candidates and understanding their mechanism of action.

While the this compound core structure has been used as a scaffold in the design of inhibitors for biological targets, specific molecular docking studies focusing on the parent this compound molecule were not found. Research has instead focused on its derivatives. For instance, in the development of human norovirus inhibitors, it was noted that the flexibility of the this compound central core was detrimental to the desired activity, leading researchers to focus on more rigid analogues. nih.gov Similarly, in the design of molecules targeting the HIV-1 capsid protein, derivatives of the this compound scaffold were synthesized and docked, but not the parent compound itself. These studies suggest that while the scaffold is synthetically accessible, it may lack the specific interactions required for potent binding to these particular targets.

Investigation of Binding Sites and Strengths with Biological Targets (e.g., Cyclo-Oxygenase Enzymes)

Molecular docking is a computational technique utilized to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is instrumental in discovering the binding site and assessing the binding strength of ligands with biological targets such as enzymes. researchgate.net In the context of this compound and its derivatives, molecular docking studies have been employed to investigate their potential as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in the development of anti-inflammatory drugs. researchgate.netnih.gov

Computational studies on derivatives of 2-chloro-N,N-diphenylacetamide have been conducted to evaluate their interaction with COX-1 and COX-2 enzymes. researchgate.net The goal of such studies is to rationalize the biological activity of these compounds and identify key structural features that govern their binding affinity. researchgate.net For instance, the docking of novel 2-chloro-N,N-diphenylacetamide derivatives helped to elucidate their potential binding modes within the active sites of COX enzymes. researchgate.net One of the synthesized compounds, AKM-2 (N-(4-(diphenylamino)thiazol-2-yl)-2-((4-((3-methylbenzylidene)amino)phenyl)amino)acetamide), was identified as a potential lead compound for analgesic agents due to its significant docking score and interaction with amino acid residues similar to standard drugs like diclofenac (B195802) sodium. researchgate.net

The binding affinity is often quantified by a docking score, where a more negative value indicates a stronger interaction. mdpi.com These computational predictions are crucial for the rational design of more potent and selective inhibitors. plos.orgresearchgate.net The interaction energy (Eint) is another critical parameter calculated to assess binding affinity; for example, in one study, the Eint values for the non-selective NSAID Ibuprofen were -96.57 Kcal/mol for COX-1 and -95.66 Kcal/mol for COX-2, indicating a slight preference for COX-1. nih.gov In contrast, the selective COX-2 inhibitor Celecoxib showed values of -162.39 Kcal/mol for COX-1 and -169.55 Kcal/mol for COX-2, confirming its selectivity. nih.gov

Table 1: Example Docking Scores and Binding Energies of COX Inhibitors.
CompoundTarget EnzymeDocking Score (kcal/mol)Binding Free Energy (kcal/mol)Reference
C_773 (Hypothetical Inhibitor)COX-2-10.298-80.063 plos.org
C_773 (Hypothetical Inhibitor)COX-1-3.806N/A plos.org
C_997 (Hypothetical Inhibitor)COX-2-8.688-73.791 plos.org
C_997 (Hypothetical Inhibitor)COX-1-3.435N/A plos.org
CelecoxibCOX-2-11.24N/A mdpi.com

Pharmacophore Analysis and Drug Design Principles

Pharmacophore modeling is a cornerstone of modern drug design, representing the ensemble of steric and electronic features necessary for a molecule to interact optimally with a specific biological target and trigger or block its biological response. slideshare.netslideshare.net This approach is particularly valuable when the three-dimensional structure of the target receptor is unknown. researchgate.net A pharmacophore model does not represent a real molecule but rather an abstract concept that illustrates the key interaction points a ligand must possess to bind to a receptor. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and charged centers. slideshare.net

The process of developing a pharmacophore model involves several steps, including the selection of a training set of active molecules, conformational analysis, molecular superimposition to find a common arrangement, and subsequent abstraction of the shared chemical features. slideshare.net Once developed, these models serve as powerful tools for virtual screening of large compound libraries to identify new potential leads, as well as for lead optimization to design molecules with improved activity and selectivity. researchgate.netnih.gov

For acetamide-based compounds, pharmacophore models can be generated to guide the design of new derivatives with specific biological activities. nih.gov For example, a pharmacophore model developed for monoamine oxidase A (MAO-A) inhibitors was used to screen a database of 140,000 molecules, leading to the identification of 11 promising, structurally diverse hits. nih.gov This demonstrates the power of pharmacophore modeling to significantly reduce the number of compounds that need to be synthesized and tested experimentally. slideshare.net

Table 2: Common Features in Pharmacophore Models for Drug Design.
Pharmacophoric FeatureDescriptionRole in Ligand-Receptor Interaction
Hydrogen Bond Donor (HBD)A molecular group that can donate a hydrogen atom to form a hydrogen bond.Forms directional interactions with H-bond acceptors on the target protein.
Hydrogen Bond Acceptor (HBA)An electronegative atom (e.g., O, N) that can accept a hydrogen atom in a hydrogen bond.Forms directional interactions with H-bond donors on the target protein.
Aromatic Ring (AR)A planar, cyclic, conjugated system of atoms.Participates in π-π stacking or hydrophobic interactions.
Hydrophobic Group (HY)A nonpolar molecular fragment.Engages in van der Waals and hydrophobic interactions within the binding pocket.
Positive/Negative IonizableA group that can carry a formal positive or negative charge at physiological pH.Forms electrostatic or ionic interactions with charged residues on the target.

Mechanistic Computational Studies

Modeling of Electron Transfer Reactions and Fragmentation Pathways

Computational chemistry provides powerful tools for elucidating the step-by-step processes of chemical reactions, including electron transfer and fragmentation. ijrpr.comnih.gov Understanding these mechanisms is crucial for predicting reaction outcomes and designing new synthetic pathways. ijrpr.com Density Functional Theory (DFT) is a common computational method used to investigate reaction pathways with high precision. ijrpr.comnih.gov

For molecules structurally related to this compound, such as N-substituted diacetamides, computational studies have shed light on their reaction mechanisms. nih.gov For example, the thermal decomposition of N-aryl diacetamides is proposed to proceed through a six-membered transition state. nih.gov A key factor influencing this reaction is the delocalization of the lone pair of electrons from the nitrogen atom to the attached phenyl group. nih.gov This electron delocalization, a form of intramolecular electron transfer, significantly affects the stability of the molecule and the energy required for its transformation. nih.gov

Modeling fragmentation pathways is particularly important for interpreting mass spectrometry data. nih.govnih.gov Computational methods can predict how a molecule will break apart upon ionization, helping to identify the structures of fragment ions. researchgate.net Tandem mass spectrometry (MS/MS) studies on complex molecules often reveal intricate fragmentation pathways that can be rationalized through computational modeling. nih.gov For this compound, fragmentation would likely involve cleavage of the amide bond, as well as reactions involving the two phenyl rings, guided by the stability of the resulting carbocations and neutral fragments.

Calculation of Activation Energies for Chemical Transformations

A critical aspect of mechanistic studies is the calculation of activation energies (Ea), which represent the energy barrier that must be overcome for a reaction to occur. nih.gov Computational methods, particularly DFT, can accurately calculate these energies, providing quantitative insights into reaction kinetics. nih.govrsc.org

In a study on the gas-phase decomposition of N-substituted diacetamides, a compound class related to this compound, researchers calculated activation energies and compared them with experimental data. nih.gov The study investigated a proposed mechanism involving a six-membered transition state. nih.gov The results showed a significant increase in the activation energy when a hydrogen atom on the nitrogen was replaced by a phenyl group. nih.gov This increase was attributed to the delocalization of nitrogen's lone pair electrons into the phenyl ring, which stabilizes the reactant molecule and thus raises the energy barrier for decomposition. nih.gov The calculated energy difference was approximately 40 kJ/mol, demonstrating the substantial electronic effect of the phenyl substituent. nih.gov

Table 3: Experimental and Calculated Activation Energies (Ea) for the Pyrolysis of NX(COCH₃)₂. nih.gov
Substituent (X)Experimental Ea (kJ/mol)Computational ModelCalculated Ea (kJ/mol)
Hydrogen151.3 ± 2.7X3LYP/def2TZVPN/A (Model inadequate for this specific compound)
Phenyl185.7 ± 7.5X3LYP/def2TZVP(Calculations performed, confirmed energy increase)
4-nitrophenyl192.0X3LYP/def2TZVP(Calculations performed, confirmed energy increase)

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

Correlation of Computational Descriptors with Biological Activities

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netbio-hpc.eu By correlating molecular descriptors—numerical values that characterize the steric, electronic, or topological properties of a molecule—with experimental activity, QSAR models can predict the activity of new, unsynthesized compounds. bio-hpc.eusemanticscholar.org

QSAR studies have been performed on various N-phenylacetamide derivatives to understand the structural requirements for specific biological activities, such as anticancer or enzyme inhibitory effects. nih.govresearchgate.net In one such study, 2D-QSAR models were developed for isatin (B1672199) N-phenylacetamide based sulphonamides as inhibitors of human carbonic anhydrase (hCA) isoforms. nih.govnih.gov The study identified key molecular descriptors that control the inhibitory activity against tumor-associated isoforms hCA IX and XII. nih.gov These models are valuable for predicting the potency of new derivatives and guiding the synthesis of more effective inhibitors. nih.gov

The descriptors used in QSAR models can be diverse. For example, in a study of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives as influenza virus inhibitors, the best descriptors included ATSC7i (a 2D autocorrelation descriptor), SpMin1_Bhm (a spectral moment descriptor), AVP-0 (a Broto-Moreau autocorrelation of a topological structure), L2m (a GETAWAY descriptor), and E1e (an atom-type E-state index). semanticscholar.org The success of a QSAR model is evaluated by its statistical significance and predictive power on an external test set of compounds. researchgate.net

Table 4: Examples of Descriptors Used in QSAR Models for Acetamide (B32628) Derivatives.
Descriptor TypeExample DescriptorInformation EncodedCorrelated Biological ActivityReference
TopologicalATSC7i2D autocorrelation, describes the distribution of atomic properties.Anti-Influenza A Virus semanticscholar.org
TopologicalSpMin1_BhmSmallest absolute eigenvalue of the Burden matrix, related to molecular branching.Anti-Influenza A Virus semanticscholar.org
PhysicochemicallogPLogarithm of the partition coefficient, represents lipophilicity.Cytotoxicity researchgate.net
ElectronicDipole MomentMeasure of the net molecular polarity.Carbonic Anhydrase Inhibition nih.gov
StericMolar RefractivityMeasure of the total polarizability of a mole of a substance.Cytotoxicity researchgate.net

Chemometric Methods for Structure-Activity Dependence

Chemometric methods, particularly Quantitative Structure-Activity Relationship (QSAR) studies, are pivotal in understanding the link between the chemical structure of a compound and its biological activity. frontiersin.org For this compound and its analogs, 2D-QSAR models can be developed to correlate molecular descriptors with their biological activities. nih.govresearchgate.net These models are mathematically expressed relationships that can predict the activity of new, unsynthesized compounds.

In a typical QSAR study for a series of this compound derivatives, various molecular descriptors would be calculated. These descriptors can be categorized as one-dimensional (e.g., molecular weight), two-dimensional (e.g., connectivity indices), or three-dimensional (e.g., spatial conformations). slideshare.net Statistical methods such as multiple linear regression (MLR) and multiple nonlinear regression (MNLR) are then employed to build the QSAR model. imist.ma

For instance, in studies of related acetamide derivatives, descriptors such as molecular weight (MW), the highest occupied molecular orbital (HOMO) energy, and beta polarizability have been shown to be significant in predicting biological activity. researchgate.net A positive correlation with molecular weight might suggest that bulkier substituents at specific positions could enhance activity, while a negative correlation with HOMO energy might indicate that more electrophilic compounds are more potent. researchgate.net The statistical validity of the developed QSAR model is crucial and is often assessed by parameters like the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²). researchgate.net A robust QSAR model for this compound derivatives would enable the virtual screening of compound libraries and the rational design of new analogs with potentially improved activity.

A hypothetical 2D-QSAR study on a series of this compound analogs might involve the following steps:

Data Set Preparation: A series of this compound derivatives with experimentally determined biological activities (e.g., enzyme inhibition) would be compiled. This dataset would be divided into a training set for model development and a test set for model validation. researchgate.net

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the dataset.

Model Development: Using the training set, a mathematical equation linking the descriptors to the biological activity would be generated using statistical methods.

Model Validation: The predictive power of the model would be assessed using the test set to ensure its reliability.

Such models can guide the synthesis of new derivatives with a higher probability of exhibiting the desired biological effect. frontiersin.org

Prediction of Pharmacokinetic and Toxic Properties

The success of a potential drug candidate is highly dependent on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. researchgate.net In silico tools and computational models play a crucial role in the early stages of drug discovery by predicting these properties for compounds like this compound, thus reducing the likelihood of late-stage failures. researchgate.netd-nb.info

Various computational platforms and web servers, such as ADMETlab and SwissADME, utilize extensive databases of experimental data to build predictive models for a wide array of ADMET parameters. d-nb.info These predictions are often based on the compound's structure, employing methods like fingerprint-based models and graph-based signatures. d-nb.info

For this compound, a range of pharmacokinetic and toxicological properties can be predicted. These predictions are based on established QSAR models and structural similarity to compounds with known ADMET profiles. nih.gov

Predicted Physicochemical and Pharmacokinetic Properties of this compound

Property Predicted Value Significance
Molecular Weight 211.26 g/mol Influences absorption and distribution.
XLogP3 3.1 Indicates good lipophilicity for membrane permeability.
Hydrogen Bond Donors 1 Affects solubility and binding.
Hydrogen Bond Acceptors 1 Affects solubility and binding.
Rotatable Bonds 2 Influences conformational flexibility and binding.
Topological Polar Surface Area (TPSA) 29.1 Ų Predicts cell permeability.
Water Solubility Moderately soluble Crucial for absorption and formulation.
Caco-2 Permeability Potentially high Suggests good intestinal absorption. mdpi.com
Blood-Brain Barrier (BBB) Permeability Potentially permeable Indicates possible central nervous system effects.
CYP450 Inhibition Varies by isoform Predicts potential for drug-drug interactions. nih.gov
P-glycoprotein Substrate Prediction dependent on model Influences drug efflux and resistance. d-nb.info

Predicted Toxicological Properties of this compound

Toxicity Endpoint Predicted Risk Significance
hERG Inhibition Prediction dependent on model Assesses risk of cardiotoxicity. mdpi.com
AMES Mutagenicity Prediction dependent on model Indicates potential for carcinogenicity. mdpi.com
Hepatotoxicity Prediction dependent on model Assesses risk of liver injury. mdpi.com
Skin Sensitization Prediction dependent on model Indicates potential for allergic contact dermatitis. mdpi.com
Oral Acute Toxicity GHS Category 4 (Harmful if swallowed) nih.gov Provides an estimate of the lethal dose.

It is important to note that these in silico predictions provide preliminary assessments. While they are valuable for prioritizing compounds and identifying potential liabilities early in the drug discovery process, they must be validated through in vitro and in vivo experimental studies. nih.gov

Advanced Applications and Research Directions

Role in Organic Synthesis and Reaction Development

Derivatives of N,2-Diphenylacetamide are valuable precursors and intermediates in the construction of complex molecular architectures. Their utility spans the synthesis of bioactive heterocyclic compounds and their incorporation into sophisticated organic molecules.

The this compound framework is a key structural motif in the synthesis of various heterocyclic compounds, most notably thiazolidinones. While direct synthesis from this compound is not commonly reported, its functionalized derivatives are instrumental. For example, the synthesis of novel thiazolidinone derivatives often involves the reaction of acetamide (B32628) precursors bearing additional functional groups.

One common strategy involves the use of 2-(4-formylphenoxy)-N-substituted-phenyl-acetamide derivatives, which undergo condensation reactions with thiazolidine-2,4-dione or rhodanine moieties to yield 5-ylidene-thiazolidinone derivatives. ijpsr.com These reactions are typically carried out in equimolar proportions and are crucial for creating compounds with potential anti-proliferative activities. ijpsr.com The general synthetic approach is highlighted in the table below.

Table 1: Synthesis of Thiazolidinone Derivatives from this compound Precursors

Precursor Reagent Resulting Heterocycle Reference
2-(4-formylphenoxy)-N-phenyl-acetamide 4-thiazolidine-dione 2-{4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)-methyl]phenoxy}-N-(phenyl)-acetamide ijpsr.com
2-(4-formylphenoxy)-N-phenyl-acetamide Rhodanine (2-thioxo-4-thiazolidinone) N-(phenyl)-2-{4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetamide ijpsr.com

The synthesis of piperidones, another important class of nitrogen-containing heterocycles, often relies on multi-step synthetic pathways where various amide-containing structures can be utilized as building blocks. mdma.chresearchgate.net While direct conversion of this compound to piperidones is not a standard method, the core acetamide structure is a recurring feature in more complex precursors for piperidone synthesis. dtic.milsciencemadness.org

The this compound scaffold is a versatile intermediate for the elaboration of more complex organic molecules. Its derivatives can be strategically modified to introduce various functionalities, leading to the assembly of intricate molecular frameworks. For instance, 2-chloro-N,N-diphenylacetamide serves as a key starting material for synthesizing a range of derivatives with potential biological activities. csic.es

Derivatives of this compound have found significant application in the development of ligands for transition metal catalysts, particularly palladium complexes. These catalysts are highly efficient in promoting various cross-coupling reactions, which are fundamental transformations in modern organic synthesis.

A notable example involves the use of 2-bromo-N,N-diphenylacetamide as a precursor to synthesize thio- and selenoether ligands. nih.gov These ligands, upon reaction with a palladium source such as sodium tetrachloropalladate(II), form stable palladium(II) complexes. nih.gov Similarly, 2,2′-tellurobis(N,N-diphenylacetamide) has been employed as a ligand in palladium(II) complexes. rsc.org These complexes have demonstrated high catalytic efficiency in Suzuki-Miyaura coupling reactions, even at very low catalyst loadings and under aerobic conditions at room temperature. rsc.org

Table 2: Palladium Catalysts Based on this compound Derivatives

This compound Derivative Ligand Type Resulting Palladium Complex Application Reference
2-Bromo-N,N-diphenylacetamide Thioether/Selenoether [Pd(L)₂Cl₂] Suzuki-Miyaura and C-O coupling nih.gov

Exploration in Materials Science

The structural features of this compound derivatives make them attractive candidates for the development of advanced materials with tailored properties. Their applications are being explored in the fields of nonlinear optics and organometallic chemistry for catalysis.

Organic molecules with donor-π-acceptor architectures are known to exhibit significant nonlinear optical (NLO) properties. frontiersin.org Derivatives of this compound can be incorporated into such structures to create materials with potential applications in optoelectronics and photonics. nih.govjhuapl.edu The design of these materials often involves modifying the electronic properties of the molecule by introducing electron-donating and electron-accepting groups, connected by a π-conjugated system. nih.gov While specific NLO data for this compound itself is not widely reported, the fundamental structure serves as a building block for more complex chromophores with enhanced NLO responses. nih.gov

The ability of this compound derivatives to coordinate with metal centers makes them suitable as ligands in organometallic chemistry, including the development of polymerization catalysts. Ligands containing nitrogen and other donor atoms play a crucial role in tuning the activity and selectivity of transition metal catalysts used in olefin polymerization. mdpi.com While direct use of this compound as a ligand is not prominent, its derivatives, particularly those incorporating additional coordinating atoms, can be designed to create specific steric and electronic environments around a metal center, thereby influencing the properties of the resulting polymer. unizar.es

Emerging Research Areas and Future Perspectives

The synthesis of novel this compound derivatives is an active area of research, driven by the quest for new compounds with potential biological activities. Various synthetic strategies have been developed to create a diverse range of these derivatives.

One common approach involves the chloroacetylation of diphenylamine with chloroacetyl chloride to form 2-chloro-N,N-diphenylacetamide, which serves as a versatile intermediate mdpi.comnih.gov. This intermediate can then undergo further reactions. For instance, it can be reacted with hydrazine hydrate to produce 2-hydrazino-N,N-diphenylacetamide nih.govnih.gov. This hydrazino derivative can be further condensed with various aromatic aldehydes to yield an array of 2-(2-benzylidenehydrazinyl)-N,N-diphenylacetamide derivatives nih.govnih.gov.

Another synthetic route starts with diphenylamine and 2-chloroacetyl chloride to produce 2-amino-N,N-diphenylacetamide derivatives by reacting the initial product with different amines sphinxsai.com. Modifications to this approach include the use of different bases and solvents to optimize reaction conditions sphinxsai.com.

Researchers have also explored palladium-catalyzed methods for the synthesis of 2,N-diphenylacetamides from α-keto amides through chemoselective reductive deoxygenation or reduction nih.gov. Furthermore, novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides have been synthesized from hydroxyphenylacetic acid nih.gov. These methodologies allow for the introduction of various functional groups and structural motifs onto the this compound scaffold, leading to the creation of new chemical entities for further investigation.

Table 1: Examples of Synthetic Methodologies for this compound Derivatives

Starting Materials Key Reagents Intermediate/Product Reference
Diphenylamine, Chloroacetyl chloride Toluene 2-chloro-N,N-diphenylacetamide mdpi.comnih.gov
2-chloro-N,N-diphenylacetamide, Hydrazine hydrate Methanol 2-hydrazino-N,N-diphenylacetamide nih.govnih.gov
2-hydrazino-N,N-diphenylacetamide, Aromatic aldehydes Glacial acetic acid, Methanol 2-(2-benzylidenehydrazinyl)-N,N-diphenylacetamide derivatives nih.govnih.gov
Diphenylamine, 2-chloroacetyl chloride, Various amines Et3N, CH2Cl2 or ACN 2-amino-N,N-diphenylacetamide derivatives sphinxsai.com
α-Keto amides Palladium catalyst, Polymethylhydrosiloxane (PMHS) 2,N-diphenylacetamides nih.gov

A range of advanced spectroscopic techniques are employed for the detailed structural and electronic characterization of this compound and its derivatives. These methods provide crucial insights into the molecular geometry, electronic properties, and vibrational modes of these compounds.

X-ray Crystallography: Single-crystal X-ray diffraction has been used to determine the precise three-dimensional structure of this compound. One study reported that the compound crystallizes in the Orthorhombic Pna21 space group with specific unit cell parameters sphinxsai.com. This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental tools for the structural elucidation of this compound and its derivatives in solution nih.govnih.gov. The chemical shifts and coupling constants of the protons and carbons provide detailed information about the connectivity and chemical environment of the atoms within the molecule. For example, in the ¹H NMR spectrum of 2-hydrazino-N,N-diphenylacetamide, specific signals can be assigned to the NH, NH₂, aromatic, and CH₂ protons nih.gov.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound and its derivatives. Gas chromatography-mass spectrometry (GC-MS) data is available for N,N-diphenylacetamide, showing characteristic peaks that can be used for its identification nih.gov. The fragmentation pattern provides clues about the compound's structure and stability youtube.com.

Infrared (IR) and Raman Spectroscopy: IR and Raman spectroscopy provide information about the vibrational modes of the molecule. The IR spectrum of N,N-diphenylacetamide has been recorded and is available in the NIST Chemistry WebBook nist.gov. Specific absorption bands in the IR spectrum correspond to the stretching and bending vibrations of functional groups such as C=O, N-H, and C-H bonds nih.gov.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The UV-Vis spectrum of N,N-diphenylacetamide is available in the PubChem database, providing information about its absorption of ultraviolet and visible light, which is related to its electronic structure nih.gov.

Computational Studies: Density Functional Theory (DFT) calculations are increasingly used to complement experimental spectroscopic data and to provide deeper insights into the electronic structure and properties of molecules like this compound derivatives researchgate.netresearchgate.net. These computational methods can be used to predict optimized geometries, vibrational frequencies, and electronic transitions, which can then be compared with experimental results.

Table 2: Spectroscopic Data for this compound and Related Compounds

Technique Compound Key Findings/Data Reference
X-ray Crystallography This compound Orthorhombic Pna21 space group, unit cell parameters: a = 9.1034(5) Å, b = 10.552(6) Å, c = 11.769(8) Å sphinxsai.com
¹H NMR 2-hydrazino-N,N-diphenylacetamide δ (ppm): 8.68 (1H, NH); 9.06 (1H, NH); 7.58-6.14 (10H, Aro.); 3.43 (3H, CH₂) nih.gov
¹³C NMR This compound Data available in PubChem nih.gov
Mass Spectrometry (GC-MS) N,N-Diphenylacetamide Top m/z peaks: 169, 211, 168 nih.gov
IR Spectroscopy N,N-Diphenylacetamide Spectrum available in NIST Chemistry WebBook nist.gov
UV-Vis Spectroscopy N,N-Diphenylacetamide Spectrum available in PubChem nih.gov

Computational Approaches for Rational Design and Property Prediction

Computational chemistry has emerged as an indispensable tool in the rational design and property prediction of novel molecules, including derivatives of this compound. These in silico methods provide deep insights into molecular behavior, guiding the synthesis of compounds with enhanced efficacy and desired characteristics while reducing the time and cost associated with traditional trial-and-error laboratory work.

Key computational strategies applied to acetamide derivatives include molecular docking, Quantitative Structure-Activity Relationship (QSAR) studies, and Density Functional Theory (DFT).

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein or enzyme. For instance, studies on 2-chloro-N,N-diphenylacetamide derivatives have utilized molecular docking to evaluate their potential as analgesic agents by simulating their interaction with cyclooxygenase (COX-1 and COX-2) enzymes. orientjchem.org The binding affinity, measured in kcal/mol, helps identify which derivatives are most likely to be active, guiding further synthesis and in vivo testing. orientjchem.org Computational tools like AutoDock Vina are employed to perform these simulations, analyzing the binding energy and specific amino acid interactions. orientjchem.org

3D-QSAR and Pharmacophore Modeling: Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structure of a compound and its biological activity. In the context of designing phenylacetamide derivatives as potential antidepressant agents, 3D-QSAR models have been developed to predict the activity of new molecules. nih.gov This process often begins with pharmacophore mapping, which identifies the essential three-dimensional arrangement of functional groups required for biological activity. nih.gov By screening virtual libraries of compounds against these models, researchers can prioritize the synthesis of candidates with the highest predicted potency. nih.gov

Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is instrumental in predicting a wide range of chemical properties. For N-phenylacetamide derivatives studied as corrosion inhibitors, DFT calculations have been used to determine quantum chemical parameters like the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the energy gap (ΔE). researchgate.net These parameters help explain the efficiency of these molecules in preventing corrosion on metal surfaces like copper. researchgate.net Furthermore, DFT can be used to study reaction mechanisms, such as the thermal decomposition of N-substituted diacetamides, providing insights into their stability and reactivity. mdpi.com

ADMET Prediction: Computational tools are also crucial for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. For flavonoid acetamide derivatives, in silico tools have been used to evaluate their ADMET profiles, which is a critical step in assessing the drug-likeness and potential safety of a compound. nih.gov

The integration of these computational approaches facilitates a more rational and efficient design process for new this compound analogs, enabling the targeted development of molecules with specific biological or material properties.

Computational MethodApplication for Acetamide DerivativesPredicted PropertiesReference
Molecular Docking Predicting binding modes and affinities to biological targets (e.g., COX enzymes).Binding Energy (kcal/mol), Interaction Residues orientjchem.org
3D-QSAR Correlating molecular structure with biological activity to guide design.Predicted Biological Activity (pKi) nih.gov
Pharmacophore Modeling Identifying essential structural features for biological interaction.Fitness Score, Structural Requirements nih.gov
Density Functional Theory (DFT) Calculating quantum chemical parameters to understand reactivity and properties.EHOMO, ELUMO, Energy Gap (ΔE), Adsorption Energies researchgate.net
ADMET Prediction Assessing drug-likeness and potential toxicity profiles.Absorption, Distribution, Metabolism, Excretion, Toxicity nih.gov

Investigation of this compound in Multicomponent Reactions and Green Chemistry

Green Chemistry Approaches: Green chemistry focuses on designing chemical products and processes that are environmentally benign. ejcmpr.com Key principles include the use of renewable feedstocks, safer solvents, and energy-efficient methods. For the synthesis of related N-phenylacetamides, green routes have been explored, such as using microwave irradiation to accelerate reactions, which can lead to higher yields and shorter reaction times compared to conventional heating. rsc.org Another green approach involves the use of biocatalysts or plant extracts, which can offer a simple, cost-effective, and environmentally friendly alternative to traditional chemical methods. ejcmpr.com The synthesis of this compound could be made "greener" by replacing hazardous solvents like toluene or chloroform, often used in acylation reactions, with more benign alternatives or by employing solvent-free reaction conditions. orientjchem.org

Multicomponent Reactions (MCRs): MCRs are processes where three or more reactants combine in a single reaction vessel to form a product that incorporates portions of all the starting materials. jocpr.com This strategy is highly valued for its atom economy, step economy, and ability to rapidly generate complex molecules from simple precursors. jocpr.comnih.gov MCRs are particularly well-suited for creating libraries of structurally diverse compounds for drug discovery. nih.gov While specific MCRs for the direct synthesis of this compound are not extensively documented, the strategy has been successfully applied to produce complex nitrogen-containing heterocycles like nicotinonitrile derivatives. researchgate.net A hypothetical MCR for a derivative of this compound could involve the reaction of phenylacetic acid, aniline, and a coupling agent in a one-pot process, avoiding the isolation of intermediate activated species. The development of such a reaction would align with the principles of both green chemistry and diversity-oriented synthesis. jocpr.com

The application of these modern synthetic strategies holds significant promise for the future production of this compound and its analogs, offering pathways that are not only more efficient but also more sustainable.

Green Chemistry PrincipleApplication in Acetamide SynthesisPotential Benefit
Atom Economy Designing reactions, like MCRs, where most atoms from reactants are incorporated into the final product.Reduced chemical waste.
Use of Safer Solvents Replacing hazardous solvents (e.g., chlorinated hydrocarbons) with water, ethanol, or solvent-free conditions.Reduced environmental pollution and improved safety.
Energy Efficiency Employing methods like microwave irradiation to reduce reaction times and energy consumption.Lower operational costs and environmental footprint. rsc.org
Use of Catalysis Utilizing biocatalysts or nanocatalysts to improve reaction rates and selectivity.Increased efficiency and potential for milder reaction conditions. ejcmpr.com
Process Simplification Combining multiple reaction steps into a single pot (e.g., multicomponent reactions).Fewer purification steps, saving time, energy, and materials. jocpr.com

Conclusion

Summary of Key Research Findings on N,2-Diphenylacetamide

Published research focusing specifically on this compound is notably limited. The majority of available data pertains to its basic chemical identity and properties, with a significant gap in the scientific literature regarding its specific reactivity, biological activity, or application.

The compound is structurally defined by a phenyl group attached to the nitrogen of an acetamide (B32628), with another phenyl group attached to the alpha-carbon of the acetyl group. Its fundamental properties are cataloged in chemical databases, providing a baseline for future research.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₄H₁₃NO
Molecular Weight 211.26 g/mol
CAS Number 621-06-7
IUPAC Name This compound

| XLogP3 | 3.1 |

This data is compiled from the PubChem database. nih.gov

While direct biological studies on this compound are scarce, the broader class of N-arylacetamide and phenylacetamide derivatives has been the subject of extensive investigation in medicinal chemistry. This research provides a critical context for the potential, albeit currently unproven, applications of this compound. The acetamide scaffold is a common feature in molecules exhibiting a wide array of pharmacological effects.

Table 2: Investigated Biological Activities of the N-Arylacetamide / Phenylacetamide Structural Class

Biological Activity Research Context
Anticancer Derivatives have been synthesized and evaluated for cytotoxic effects against various cancer cell lines, including prostate and breast cancer. nih.gov
Antimicrobial The N-arylacetamide motif is present in compounds tested for activity against bacteria and fungi. researchgate.netnih.govmdpi.com
Anticonvulsant Certain derivatives have been evaluated for their potential to suppress seizures in preclinical models. nih.govresearchgate.net
Urease Inhibition Hybrid molecules containing the N-arylacetamide pharmacophore have shown potent inhibitory activity against the urease enzyme, a target for treating infections by pathogens like Helicobacter pylori. royalsocietypublishing.orgresearchgate.netnih.gov
Antidepressant Phenylacetamide derivatives have been designed and studied as potential agents for treating depression, with some targeting monoamine oxidase A (MAO-A). nih.gov

| Anti-inflammatory | Related compounds have been investigated for their anti-inflammatory properties. researchgate.net |

Challenges and Opportunities in this compound Research

The primary challenge in the study of this compound is the profound lack of dedicated research. This scarcity of data results in a limited understanding of its specific chemical behavior, biological profile, and potential utility when compared to its structural relatives. This knowledge gap hinders its consideration for applications in medicinal chemistry or materials science where related compounds have shown promise.

However, this challenge directly creates significant opportunities for novel and impactful research:

Unexplored Chemical Space: As a sparsely studied molecule within a biologically relevant class of compounds, this compound represents an area of chemical space ripe for exploration. Initial synthesis and screening could lead to the discovery of entirely new biological activities or chemical applications.

Candidate for Biological Screening: The extensive research into the diverse pharmacological activities of N-arylacetamides provides a strong rationale for the systematic biological evaluation of this compound. researchgate.netnih.gov There is a clear opportunity to screen the compound for anticancer, antimicrobial, anticonvulsant, and other activities demonstrated by its analogues. nih.govnih.gov

Fundamental Research: There is a fundamental opportunity to perform detailed characterization of the compound’s physicochemical properties, spectroscopic signatures, and crystalline structure. Such foundational data is essential for all future research and is currently absent from the literature.

Future Outlook for Academic Contributions to the Field

The future of this compound research is open and holds potential for significant academic contributions. The path forward involves moving from its current status as a cataloged but unexamined chemical to a fully characterized compound with a defined profile of activity.

Key directions for future academic work include:

Systematic Synthesis and Characterization: Developing and reporting efficient, scalable synthetic routes for this compound is a primary step. This should be followed by comprehensive characterization using modern analytical techniques, including ¹H-NMR, ¹³C-NMR, and mass spectrometry, to establish a definitive and publicly accessible set of spectral data. rsc.org

Broad-Spectrum Biological Evaluation: A crucial academic contribution would be to conduct comprehensive in vitro screening of this compound. This should involve testing against a diverse panel of cancer cell lines, pathogenic bacteria and fungi, and relevant enzymes to uncover any latent therapeutic potential. nih.govmdpi.com

Computational and Mechanistic Studies: In parallel with experimental work, in silico studies, such as molecular docking, can be employed to predict potential biological targets. nih.gov By modeling this compound in the active sites of enzymes where other phenylacetamides have shown activity, researchers can prioritize and guide experimental screening efforts.

Exploration as a Synthetic Precursor: Future research can investigate the use of this compound as a building block for the synthesis of more complex molecules. Its bifunctional nature (amide and two phenyl rings) offers reactive sites for creating novel derivatives for applications in both medicinal chemistry and materials science.

By pursuing these avenues, the academic community can fill the existing knowledge void and determine the scientific value of this compound, potentially unlocking a new lead compound for drug discovery or a valuable intermediate for organic synthesis.

Q & A

Q. What are the established synthetic routes for preparing N,2-Diphenylacetamide, and what are their respective yields and limitations?

A common method involves condensation reactions using substituted acetamides and aryl halides. For example, a reflux-based procedure (similar to synthesizing 2-azido-N-phenylacetamides) can be adapted:

  • Procedure : Reflux 2-chloro-N-phenylacetamide (20 mmol) with sodium azide (30 mmol) in toluene:water (8:2) for 5–7 hours. Monitor progress via TLC (hexane:ethyl acetate, 9:1). Isolate via filtration or solvent extraction .
  • Yield : ~70–85% (varies with purity of reactants).
  • Limitations : Byproducts from incomplete substitution or solvent residues. Optimize by controlling reaction time and stoichiometry.

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

Key techniques include:

  • 1H NMR : Look for aromatic proton signals (δ 7.2–7.5 ppm) and acetamide methyl/methylene groups (δ 2.8–3.2 ppm). Compare with published spectra of related compounds .
  • IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and N–H bending (~1550 cm⁻¹).
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 239.34 (C₁₆H₁₇NO) .

Q. What are the key physicochemical properties of this compound critical for experimental design?

PropertyValueSource
Molecular FormulaC₁₆H₁₇NO
Molecular Weight239.34 g/mol
Melting Point134.5°C
SolubilityLow in water; soluble in toluene, ethanol

These properties guide solvent selection (e.g., ethanol for recrystallization) and storage conditions (dry, cool environments) .

Advanced Research Questions

Q. How should researchers address discrepancies in reported melting points or spectral data across studies?

Discrepancies may arise from impurities, polymorphic forms, or measurement techniques. Mitigation strategies:

  • Purification : Recrystallize using ethanol or toluene to remove impurities .
  • Differential Scanning Calorimetry (DSC) : Verify melting behavior and detect polymorphs .
  • Cross-validate Spectra : Compare NMR/IR data with high-purity commercial standards or replicate published conditions .

Q. What strategies can optimize reaction conditions to minimize byproduct formation?

  • Solvent Optimization : Use toluene:water mixtures to enhance reactivity and reduce side reactions .
  • Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) to improve substitution efficiency.
  • Temperature Control : Maintain reflux temperatures (100–110°C) to balance reaction rate and selectivity .
  • In-situ Monitoring : Use TLC or HPLC to track reaction progress and terminate at optimal conversion .

Q. What advanced chromatographic techniques are recommended for analyzing trace impurities?

  • HPLC-PDA/MS : Detect and quantify impurities (e.g., residual solvents or degradation products) using C18 columns and acetonitrile/water gradients. Validate against USP/EP standards .
  • GC-MS : Identify volatile byproducts (e.g., dimethylacetamide) with capillary columns and electron ionization .
  • Method Validation : Ensure linearity (R² > 0.99), precision (%RSD < 2%), and LOQ (<0.1%) per ICH guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.